Tocainide Hydrochloride
Overview
Description
Tocainide hydrochloride is a class Ib antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is a primary amine analog of lidocaine and works by blocking sodium channels in the heart, thereby stabilizing the cardiac cell membrane and reducing excitability .
Mechanism of Action
Target of Action
Tocainide hydrochloride, also known as Tocainide, primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a crucial component of the sodium channels on the neuronal cell membrane .
Mode of Action
Tocainide acts on the sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
Tocainide’s oral bioavailability is almost 100%, indicating that it is almost completely absorbed after oral administration . It is 10-20% protein-bound in the blood . The volume of distribution is 2.8-3.2 L/kg . The plasma half-life generally lasts for 11.5-15.5 hours . About 30-50% of Tocainide is excreted unchanged in the urine . The more active R-isomer is cleared faster in anephric patients (without kidneys) or those with severe kidney dysfunction .
Result of Action
The primary result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Tocainide. For instance, Rifampicin increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite . This interaction also increases the elimination rate and decreases the oral clearance of Tocainide .
Biochemical Analysis
Biochemical Properties
Tocainide Hydrochloride plays a significant role in biochemical reactions. It acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with sodium channels on the neuronal cell membrane . By binding preferentially to the inactive state of the sodium channels, this compound limits the spread of seizure activity and reduces seizure propagation . This action is crucial in its role as an antiarrhythmic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been noted that Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies detailing these effects were not found in the search results, it is known that this compound can suppress arrhythmias in acute myocardial infarction, during convalescence from myocardial infarction, and in patients with arrhythmias resistant to other therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with were not found in the search results, it is known that this compound undergoes glucuronidation, a major metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, the bioavailability of this compound approaches 100 percent, and it is unaffected by food . In the blood, this compound is 10-20% protein bound .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function were not found in the search results. Given its mechanism of action, it can be inferred that this compound likely localizes to areas in the cell where sodium channels are present, such as the neuronal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocainide hydrochloride can be synthesized starting from 2,6-xylidine. One method involves the condensation of 2,6-xylidine with N-carbobenzoxyalanine using dicyclohexylcarbodiimide in methylene chloride to form N-(carbobenzoxyalanyl)xylidine. This intermediate is then hydrogenated over palladium on carbon in ethanol-methylene chloride to yield tocainide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Tocainide hydrochloride undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form tocainide carbamoyl ester glucuronide.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Substitution reactions can occur at the amine group, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Tocainide carbamoyl ester glucuronide.
Substitution: Various tocainide derivatives depending on the substituent used.
Scientific Research Applications
Tocainide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Mexiletine: Another class Ib antiarrhythmic agent similar to tocainide, used for treating ventricular arrhythmias.
Flecainide and Encainide: Both are class Ic antiarrhythmic agents with different electrophysiological properties compared to tocainide.
Uniqueness: Tocainide hydrochloride is unique due to its oral bioavailability and its specific action on sodium channels, making it effective for long-term management of ventricular arrhythmias .
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
Record name | Tocainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocainide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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